![molecular formula C16H14BrNO3 B2517772 N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide CAS No. 553672-64-3](/img/structure/B2517772.png)
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
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Overview
Description
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide is a chemical compound with the CAS Number: 553672-64-3 . It has a molecular weight of 348.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide . The Inchi Code is 1S/C16H14BrNO3/c17-14-6-7-15 (13 (8-14)10-19)21-11-16 (20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2, (H,18,20) .Physical And Chemical Properties Analysis
As mentioned earlier, N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
- Researchers have explored the antimicrobial potential of N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide derivatives. These compounds exhibit promising activity against Gram-positive pathogens, which are responsible for various infections .
- The molecular structures of these derivatives have been confirmed through physicochemical analysis, and in silico studies further support their potential as novel antimicrobial agents .
- While specific studies on N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide’s anticancer effects are limited, its structural features warrant further exploration in cancer research .
Antimicrobial Activity
Anticancer Properties
Chemical Synthesis and Modification
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-6-7-15(13(8-14)10-19)21-11-16(20)18-9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHHRKBXHLLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide |
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